5-(Furan-2-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Description
Properties
IUPAC Name |
5-(furan-2-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c1-7-6-13-15-9(12(16)17)5-8(14-11(7)15)10-3-2-4-18-10/h2-6H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBPAPFQOAYWGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=C(C=C(N2N=C1)C(=O)O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with β-Dicarbonyl Precursors
The core pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation between 5-amino-3-methylpyrazole and β-dicarbonyl compounds. The furan-2-yl and carboxylic acid groups are introduced through careful selection of the β-dicarbonyl component.
Reaction Mechanism and Regioselectivity
The reaction initiates with nucleophilic attack by the amino group of 5-amino-3-methylpyrazole on the electrophilic carbonyl carbon of the β-dicarbonyl compound. Subsequent cyclization and dehydration yield the fused pyrazolo[1,5-a]pyrimidine ring. Regioselectivity is governed by the electronic and steric properties of the β-dicarbonyl precursor. For instance, ethyl 3-(furan-2-yl)-3-oxopropanoate directs cyclization to position 7, enabling subsequent hydrolysis to the carboxylic acid.
Key Reaction Parameters :
Representative Protocol
A mixture of 5-amino-3-methylpyrazole (1.0 equiv) and ethyl 3-(furan-2-yl)-3-oxopropanoate (1.1 equiv) in ethanol was refluxed for 6 hours, yielding the ethyl ester intermediate (75%). Hydrolysis with LiOH in THF/water/methanol (3:1:1) at room temperature for 24 hours afforded the title compound in 90% yield.
Table 1: Cyclocondensation Optimization
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving yields. This method is particularly effective for cyclocondensation and functional group transformations.
Accelerated Cyclization
Under microwave conditions (150°C, 20 minutes), the cyclocondensation of 5-amino-3-methylpyrazole with ethyl 3-(furan-2-yl)-3-oxopropanoate achieved an 89% yield, compared to 75% under conventional reflux. The rapid heating minimizes side reactions, preserving the integrity of the furan ring.
Table 2: Conventional vs. Microwave Synthesis
| Method | Time | Temperature | Yield (%) |
|---|---|---|---|
| Conventional reflux | 6 h | 80°C | 75 |
| Microwave irradiation | 20 min | 150°C | 89 |
Hydrolysis of Ester Intermediates
The ethyl ester at position 7 is hydrolyzed to the carboxylic acid using alkaline conditions. Lithium hydroxide (LiOH) in a ternary solvent system (THF/water/methanol) is optimal for complete conversion without degrading the furan moiety.
Hydrolysis Optimization
- Base : LiOH (2.0 equiv) outperforms NaOH or KOH due to milder conditions.
- Solvent : THF/water/methanol (3:1:1) ensures solubility of both ester and acid.
- Time : 24 hours at room temperature or 2 hours under reflux.
Table 3: Hydrolysis Conditions Comparison
| Base | Solvent System | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| LiOH | THF/water/methanol | RT | 24 h | 90 |
| NaOH | Ethanol/water | Reflux | 6 h | 82 |
| KOH | Dioxane/water | RT | 48 h | 78 |
Alternative Synthetic Routes
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation + hydrolysis | High regioselectivity, scalable | Multi-step process | 75–90 |
| Microwave-assisted | Rapid, energy-efficient | Specialized equipment required | 89 |
| Nucleophilic substitution | Flexible late-stage modification | Low efficiency for carboxylic acid | 50–65 |
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The 7-carboxylic acid group enables diverse derivatization:
Esterification
-
Reaction : Conversion to ethyl ester via Fischer esterification.
Amide Formation
-
Reaction : Coupling with amines using EDCI/HOBt.
Decarboxylation
-
Reaction : Thermal decarboxylation at 200°C yields 3-methyl-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine .
Furan Ring Electrophilic Substitution
The electron-rich furan substituent undergoes electrophilic aromatic substitution:
| Reaction Type | Reagent | Position | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-5 | 42% | |
| Bromination | Br₂/FeCl₃ | C-4 | 55% |
Mechanistic Note : The methyl group at position 3 sterically directs substitution to the furan’s C-4/C-5 positions .
Pyrimidine Ring Reactivity
The pyrimidine moiety participates in nucleophilic substitution and coordination chemistry:
Chlorination
-
Reaction : PCl₅-mediated chlorination at position 2.
Metal Complexation
-
Reaction : Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the pyrimidine N-atoms and carboxylic acid group .
Biological Activity-Driven Modifications
Structural analogs demonstrate enhanced kinase inhibition through:
-
Methyl Group Oxidation : Conversion to hydroxymethyl or carbonyl groups improves solubility .
-
Furan Ring Hydrogenation : Tetrahydrofuran derivatives exhibit higher metabolic stability .
Green Chemistry Approaches
Recent advances emphasize sustainable synthesis:
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its pyrazolo[1,5-a]pyrimidine framework, which includes a furan ring and a carboxylic acid functional group. This structural arrangement contributes to its biological activity. The molecular formula of the compound is , with a molecular weight of approximately 219.21 g/mol. The presence of the furan moiety enhances its interaction with biological targets.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including 5-(Furan-2-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, exhibit significant anti-inflammatory properties. A study highlighted that compounds in this class showed potent inhibition of prostaglandin synthesis, which is crucial in mediating inflammatory responses. The pharmacological screening demonstrated that these compounds had lower ulcerogenic activities compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, indicating a safer profile for long-term use .
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities. In vitro studies revealed that certain pyrazolo derivatives exhibited strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of several standard antibiotics, suggesting potential as a novel antibacterial agent . Additionally, some derivatives demonstrated antifungal activity against Candida albicans.
Case Study 1: Anti-inflammatory Screening
In a comparative study involving several pyrazolo derivatives, this compound was found to have an LD50 value exceeding 1100 mg/kg when tested for acute toxicity. This suggests a favorable safety profile compared to conventional anti-inflammatory medications .
Case Study 2: Antibacterial Evaluation
A recent study synthesized multiple derivatives based on the pyrazolo framework and assessed their antibacterial efficacy using disc diffusion methods. Among these, compounds derived from this compound exhibited MIC values as low as 0.25 µg/mL against resistant bacterial strains . This highlights the potential for developing new antibiotics from this chemical class.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Furan-2-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid include other pyrazolo[1,5-a]pyrimidine derivatives and furan-containing heterocycles. Examples include:
- 5-(Furan-2-yl)-3-methylpyrazolo[1,5-a]pyrimidine
- 5-(Furan-2-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Biological Activity
5-(Furan-2-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of Pyrazolo[1,5-a]pyrimidine Core : This is achieved through cyclization reactions involving 3-amino-pyrazole derivatives and appropriate carbonyl compounds.
- Carboxylation : The introduction of the carboxylic acid group at the 7-position can be accomplished via electrophilic substitution methods or through the use of carboxylic acid derivatives.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-mycobacterial and anticancer agent.
Anti-mycobacterial Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant inhibitory effects on Mycobacterium tuberculosis (M.tb) by targeting mycobacterial ATP synthase. For instance, a study reported that derivatives with specific substitutions showed minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL against M.tb .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that certain derivatives effectively inhibited cell proliferation in various cancer cell lines. Notably, compounds were shown to induce apoptosis through pathways involving p53 activation and caspase cleavage .
Case Studies
Several case studies have illustrated the efficacy of pyrazolo[1,5-a]pyrimidines in clinical settings:
- MDM2 Inhibition : A study highlighted the role of pyrazolo[1,5-a]pyrimidines in inhibiting murine double minute 2 (MDM2), a protein that regulates p53. Compounds demonstrated moderate tumor growth inhibition in preclinical models .
- 11β-Hydroxysteroid Dehydrogenase Modulation : Another study explored the modulation of 11β-hydroxysteroid dehydrogenase type 1 activity by these compounds, indicating potential therapeutic applications for metabolic syndrome .
Table 1: Summary of Biological Activities
Q & A
Q. What are the primary synthetic routes for 5-(furan-2-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid?
The synthesis typically involves cyclization of precursors such as 5-amino-3-methylpyrazole with furan-containing carbonyl derivatives. A common method is the condensation of 5-amino-3-methylpyrazole with ethyl 2,4-dioxopentanoate in ethanol under reflux, followed by oxidation or hydrolysis to introduce the carboxylic acid group at position 7 . Key steps include:
- Cyclization : Formation of the pyrazolo[1,5-a]pyrimidine core via nucleophilic attack and ring closure.
- Functionalization : Introduction of the furan-2-yl group via cross-coupling reactions (e.g., Suzuki-Miyaura) or direct substitution .
- Carboxylic acid formation : Hydrolysis of ester intermediates using aqueous NaOH or LiOH .
Q. How is the structural integrity of this compound verified?
Structural characterization employs:
- X-ray crystallography : Resolves bond lengths, angles, and confirms regioselectivity (e.g., dihedral angles between fused rings) .
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., furan protons at δ 6.20–6.94 ppm, pyrazole protons at δ 8.07–8.43 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., HRMS [M+H] calcd. for CHNO: 254.1042; found: 254.1039) .
Q. What are the solubility and purification challenges?
- Solubility : The carboxylic acid group enhances polarity, making it soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in non-polar solvents. Adjusting pH (e.g., sodium salt formation) improves aqueous solubility .
- Purification : Column chromatography (silica gel, eluent: CHCl/MeOH) or recrystallization (cyclohexane/ethanol) removes byproducts. HPLC (≥98% purity) is critical for biological assays .
Q. What preliminary biological activities have been reported for pyrazolo[1,5-a]pyrimidine derivatives?
Related compounds exhibit:
- Enzyme inhibition : Inhibition of kinases (e.g., KDR) and receptors (e.g., benzodiazepine receptors) via competitive binding .
- Anticancer activity : Apoptosis induction in cell lines (e.g., MCF-7) through caspase-3 activation .
- Neuropharmacological effects : Modulation of GABA receptors .
Advanced Research Questions
Q. How can regioselectivity be controlled during synthesis?
Regioselectivity in pyrazolo[1,5-a]pyrimidine formation depends on:
- Precursor design : Using electron-deficient carbonyl groups (e.g., trifluoromethyl) to direct cyclization .
- Catalysis : Pd-mediated cross-coupling ensures precise furan substitution at position 5 .
- Reaction conditions : Solvent polarity (e.g., DMF vs. ethanol) and temperature (reflux vs. RT) influence isomer ratios .
Q. What strategies optimize reaction yields and scalability?
Q. How can computational modeling guide derivative design?
- Docking studies : Predict binding affinity to targets (e.g., COX-2) by analyzing hydrogen bonds and hydrophobic interactions .
- DFT calculations : Optimize substituent effects (e.g., trifluoromethyl vs. methyl) on electronic properties (HOMO-LUMO gaps) .
Q. How are contradictions in analytical data resolved?
- Isomer identification : LC-MS/MS distinguishes isomeric byproducts (e.g., ethyl 5-methyl vs. 7-methyl esters) .
- Crystallographic validation : Resolves ambiguities in NMR assignments (e.g., overlapping proton signals) .
Q. What structure-activity relationship (SAR) insights exist for this scaffold?
- Position 5 : Furan-2-yl enhances π-stacking with aromatic residues in enzyme active sites .
- Position 7 : Carboxylic acid improves solubility and hydrogen-bonding capacity, critical for receptor binding .
- Position 3 : Methyl groups reduce steric hindrance, favoring planar conformations for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
